molecular formula C14H23NO4 B13135338 Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid

Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid

Cat. No.: B13135338
M. Wt: 269.34 g/mol
InChI Key: MBVUTYWTMHCJFZ-HBNTYKKESA-N
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Description

Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- is a complex organic compound known for its unique chemical structure and properties. This compound is part of the cyclopenta[c]pyrrole family, which is characterized by a fused ring system that includes both cyclopentane and pyrrole rings. The presence of the acetic acid and the tert-butoxycarbonyl (Boc) protecting group further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[c]pyrrole core, followed by the introduction of the acetic acid moiety and the Boc protecting group. Common reagents used in these steps include strong acids or bases, oxidizing agents, and protecting group reagents such as di-tert-butyl dicarbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the cyclopenta[c]pyrrole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopenta[c]pyrrole-2,3a(1H,4H)-dicarboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-, 2-(phenylmethyl) ester
  • Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, ethyl ester

Uniqueness

Cyclopenta[c]pyrrole-4-aceticacid,2-[(1,1-dimethylethoxy)carbonyl]octahydro-,(3aR,4S,6aS)-rel- stands out due to its specific structural features, such as the acetic acid moiety and the Boc protecting group

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[(3aR,4S,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]acetic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(6-12(16)17)11(10)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+/m0/s1

InChI Key

MBVUTYWTMHCJFZ-HBNTYKKESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]([C@H]2C1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)CC(=O)O

Origin of Product

United States

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